molecular formula C20H20N4O3 B2833978 Ethyl 6-oxo-4-((pyridin-4-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 921989-86-8

Ethyl 6-oxo-4-((pyridin-4-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2833978
CAS No.: 921989-86-8
M. Wt: 364.405
InChI Key: XBZSHYFINRZGSA-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-4-((pyridin-4-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyridazine ring fused with various functional groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxo-4-((pyridin-4-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazine Ring: Starting from hydrazine derivatives and diketones, the pyridazine ring is formed through cyclization reactions.

    Functional Group Modifications: Introduction of the pyridin-4-ylmethyl and p-tolyl groups through nucleophilic substitution or coupling reactions.

    Esterification: The carboxylate group is introduced via esterification reactions using appropriate alcohols and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-4-((pyridin-4-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridazine ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions, often in the presence of catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-4-((pyridin-4-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Ethyl 6-oxo-4-((pyridin-4-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:

  • Ethyl 6-oxo-4-((pyridin-3-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 6-oxo-4-((pyridin-2-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

These compounds share similar core structures but differ in the position of the pyridinyl group, which can significantly affect their chemical properties and biological activities.

Conclusion

This compound is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.

Properties

IUPAC Name

ethyl 1-(4-methylphenyl)-6-oxo-4-(pyridin-4-ylmethylamino)pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-3-27-20(26)19-17(22-13-15-8-10-21-11-9-15)12-18(25)24(23-19)16-6-4-14(2)5-7-16/h4-12,22H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZSHYFINRZGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=NC=C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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